molecular formula C8H8ClNO B13774274 3-Chloro-4-methylbenzaldehyde oxime

3-Chloro-4-methylbenzaldehyde oxime

Cat. No.: B13774274
M. Wt: 169.61 g/mol
InChI Key: RRTZECQXPJOCGM-BJMVGYQFSA-N
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Description

3-Chloro-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction is as follows:

3-Chloro-4-methylbenzaldehyde+Hydroxylamine hydrochloride3-Chloro-4-methylbenzaldehyde oxime+HCl\text{3-Chloro-4-methylbenzaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-4-methylbenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-4-methylbenzaldehyde oxime+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as the laboratory synthesis, scaled up for industrial use. This includes the use of larger reactors, optimized reaction conditions, and efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzaldehyde oximes.

Scientific Research Applications

3-Chloro-4-methylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: The parent compound without the chlorine and methyl substituents.

    3-Chloro-4-methoxybenzaldehyde oxime: Similar structure with a methoxy group instead of a methyl group.

    4-Methylbenzaldehyde oxime: Similar structure without the chlorine substituent.

Uniqueness

3-Chloro-4-methylbenzaldehyde oxime is unique due to the presence of both chlorine and methyl substituents on the benzene ring

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(NE)-N-[(3-chloro-4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+

InChI Key

RRTZECQXPJOCGM-BJMVGYQFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C=NO)Cl

Origin of Product

United States

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